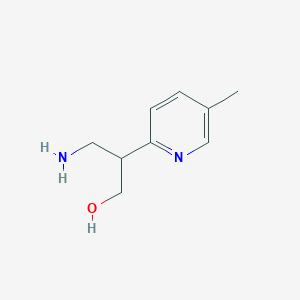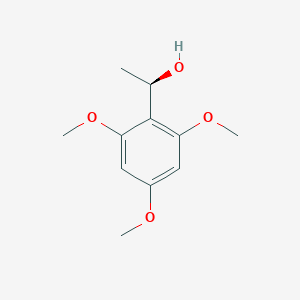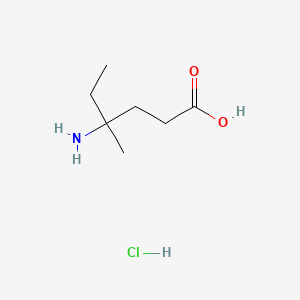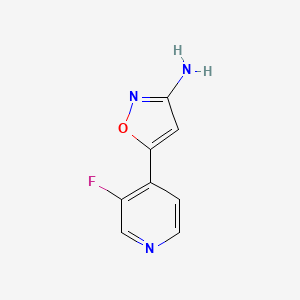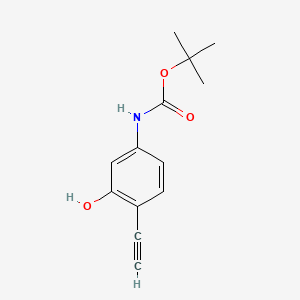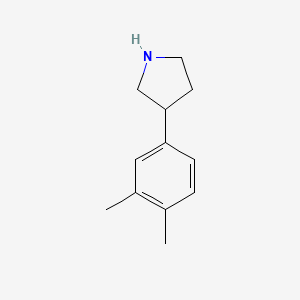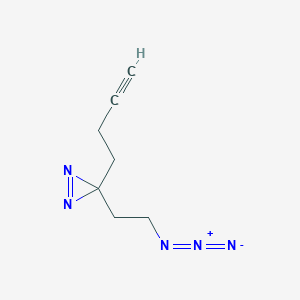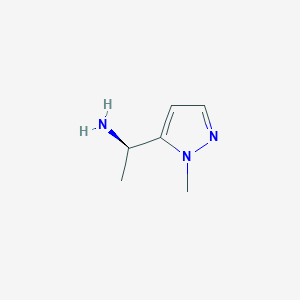
3-(5-Chloro-2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of propanoic acid, featuring a 5-chloro-2-nitrophenyl group attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenyl)propanoic acid typically involves the nitration of 5-chlorobenzene followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:
Nitration: 5-Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzene.
Friedel-Crafts Acylation: The nitrated product undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Major Products
Reduction: 3-(5-Amino-2-nitrophenyl)propanoic acid.
Substitution: Products depend on the nucleophile used, such as 3-(5-Hydroxy-2-nitrophenyl)propanoic acid when hydroxide is the nucleophile.
Scientific Research Applications
3-(5-Chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(5-Chloro-2-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
3-(5-Chloro-2-nitrophenyl)propanoic acid is unique due to its specific combination of a 5-chloro-2-nitrophenyl group with a propanoic acid chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8ClNO4 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
3-(5-chloro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChI Key |
DHMJRCLBMDLITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
